2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Its structure includes a 3-ethyl group, 8-methoxy substituent, and 5-methyl moiety on the pyrimidoindole scaffold, alongside a sulfanyl-linked acetamide group terminating in a 4-fluorophenyl ring. These substituents influence its physicochemical properties, such as solubility and lipophilicity, and modulate interactions with biological targets.
Properties
IUPAC Name |
2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-4-27-21(29)20-19(16-11-15(30-3)9-10-17(16)26(20)2)25-22(27)31-12-18(28)24-14-7-5-13(23)6-8-14/h5-11H,4,12H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCCKKAXYQFWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfanyl group: This step involves the reaction of the pyrimidoindole intermediate with a thiol reagent under suitable conditions.
Attachment of the fluorophenylacetamide moiety: This final step involves the acylation of the sulfanyl-substituted pyrimidoindole with 4-fluorophenylacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidoindole core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorophenylacetamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl-substituted pyrimidoindole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfanyl and fluorophenylacetamide groups.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfanyl group may play a role in binding to metal ions or other cofactors, while the fluorophenylacetamide moiety may interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrimido[5,4-b]indole core or acetamide pharmacophore, highlighting structural variations and their implications.
Table 1: Structural and Functional Comparison of Pyrimidoindole Derivatives
Key Observations
Substituent Effects on Target Engagement
- The 3-ethyl group in the target compound may enhance metabolic stability compared to smaller alkyl chains (e.g., methyl in ), while the 8-methoxy substituent could improve solubility through polarity .
- The 4-fluorophenyl terminus in the acetamide chain is a common pharmacophore in drug design, contributing to π-π stacking and resistance to oxidative metabolism .
In contrast, the target compound’s methoxy group balances polarity and lipophilicity (predicted logP ~2.8) .
Biological Activity Trends
- Pyrimidoindoles with N-alkyl chains (e.g., isopentyl in Compound 27) demonstrate TLR4 agonist activity, suggesting that the target’s N-(4-fluorophenyl)acetamide may retain similar targeting but with altered selectivity due to aromatic substitution .
- Indole-based acetamides (e.g., ) show COX-2 inhibition, but the pyrimidoindole core in the target compound likely shifts the mechanism toward kinase or TLR pathways .
Synthetic Accessibility
- The target compound’s synthesis likely follows routes analogous to , using HATU-mediated coupling for acetamide formation. However, the 8-methoxy group may require protective strategies during indole functionalization .
Contradictions and Limitations
- While pyrimidoindoles in are explicitly linked to TLR4 activity, evidence for the target compound’s specific biological data is absent. Assumptions are based on structural analogy.
- Compounds with triazole cores (e.g., ) exhibit anti-exudative effects but differ fundamentally in scaffold geometry, limiting direct comparison .
Biological Activity
2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a complex organic compound with potential therapeutic applications due to its unique structural characteristics. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 440.5 g/mol. Its structure features a pyrimidine core linked to various functional groups that may contribute to its biological efficacy.
Biological Activity
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related pyrimidine derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Cell cycle arrest at S phase |
| HepG2 | 0.71 | Induction of apoptosis |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These findings suggest that the compound may exert its effects through multiple pathways, including apoptosis induction and cell cycle disruption.
The biological activity of this compound is believed to involve:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : This compound can interfere with the normal progression of the cell cycle, particularly at the S phase.
Case Studies
-
Study on Antiproliferative Effects : A recent study demonstrated that related pyrimidine compounds exhibited significant antiproliferative effects on HepG2 and MCF7 cell lines, with IC50 values indicating potent activity.
- Findings : The study reported that treatment with these compounds resulted in a marked decrease in cell viability and increased apoptosis markers.
- Mechanistic Insights : Another investigation explored the mechanistic pathways through which these compounds exert their effects. It was found that they could modulate signaling pathways associated with cell survival and death.
Q & A
Basic: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Sulfanyl linkage formation : Reacting a pyrimidoindole precursor with a thiol-containing intermediate (e.g., via nucleophilic substitution or Mitsunobu reaction).
- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfanyl-pyrimidoindole moiety with 4-fluoroaniline.
- Condition optimization : Employ Design of Experiments (DoE) to assess variables like temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading. Flow-chemistry approaches can enhance reproducibility and scalability .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., methoxy, ethyl groups) and acetamide linkage.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated exact mass for ) and isotopic patterns.
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the pyrimidoindole core) .
- HPLC-PDA : Assess purity (>95%) using reversed-phase chromatography with a C18 column (methanol/water gradient) .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound’s biological targets?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methoxyphenyl) to probe electronic/steric effects.
- In silico docking : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, guided by crystallographic data of similar acetamides .
- Biological assays : Pair SAR with enzymatic inhibition assays (IC determination) and cellular viability studies (MTT assay) to correlate structural changes with activity .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays.
- Structural validation : Re-examine compound purity and stereochemistry via chiral HPLC or circular dichroism (CD) to rule out batch-specific impurities .
- Mechanistic studies : Use isothermal titration calorimetry (ITC) to validate target engagement thermodynamics, resolving false positives from aggregation-based artifacts .
Basic: What strategies are effective for improving solubility and formulation stability?
Methodological Answer:
- Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.
- Salt formation : Screen with pharmaceutically acceptable acids (e.g., HCl, citric acid) to improve crystallinity and dissolution rates.
- Solid Dispersion : Use spray-drying or hot-melt extrusion with polymers like PVP-VA to stabilize amorphous forms .
Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use tools like SwissADME to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
- Molecular dynamics (MD) : Simulate binding kinetics to serum proteins (e.g., albumin) to assess half-life.
- Metabolite identification : Employ density functional theory (DFT) to predict Phase I/II metabolism sites (e.g., sulfanyl oxidation or fluorophenyl hydroxylation) .
Advanced: What crystallographic insights are critical for understanding intermolecular interactions in solid-state forms?
Methodological Answer:
- Hydrogen-bonding networks : Analyze crystal structures to identify key interactions (e.g., N–H···O between acetamide and pyrimidoindole carbonyl groups) that influence stability.
- Polymorph screening : Use solvent-drop grinding with 96-well plates to identify thermodynamically stable forms.
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π stacking of fluorophenyl groups) using CrystalExplorer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
